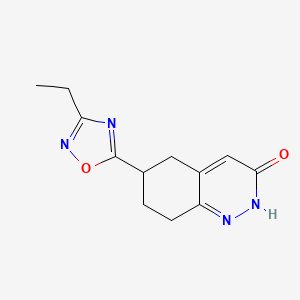
2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a pyrrolidine ring attached to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine under reductive amination conditions. The process can be summarized as follows:
Starting Material: 2,5-dimethoxybenzaldehyde.
Reagent: A suitable amine, such as methylamine.
Catalyst: A reducing agent like sodium cyanoborohydride.
Solvent: An appropriate solvent like methanol or ethanol.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various physiological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with a similar phenethylamine backbone.
2,5-Dimethoxyamphetamine: A psychoactive compound with structural similarities.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine is unique due to its specific substitution pattern and the presence of a pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-14-8-4-5-12(14)11-9-10(15-2)6-7-13(11)16-3/h6-7,9,12H,4-5,8H2,1-3H3 |
Clé InChI |
IJKQMSYACZBDOL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


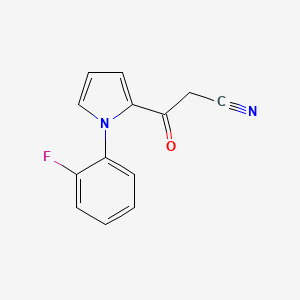
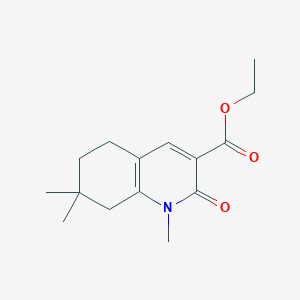
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)


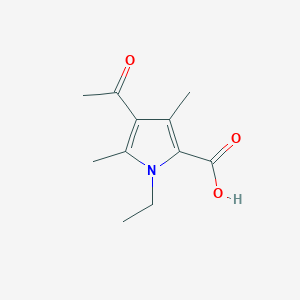
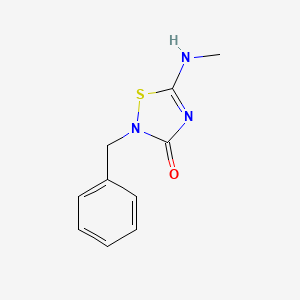
![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)

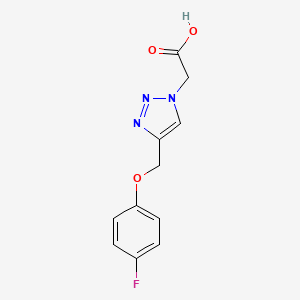
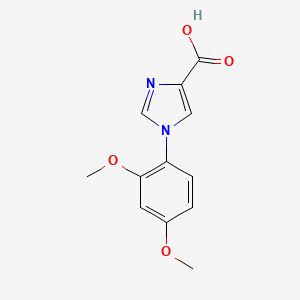
![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)

